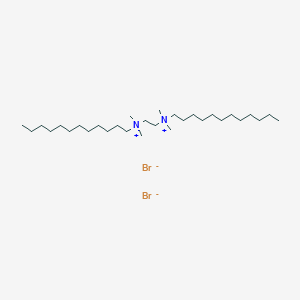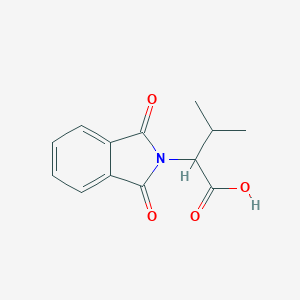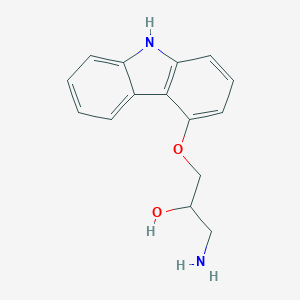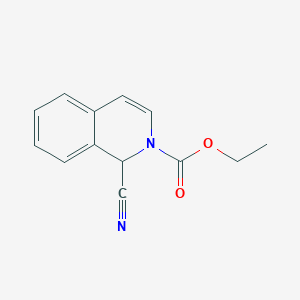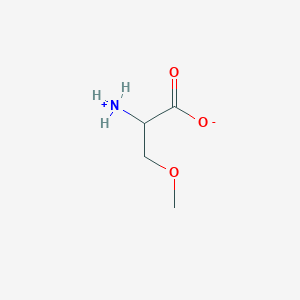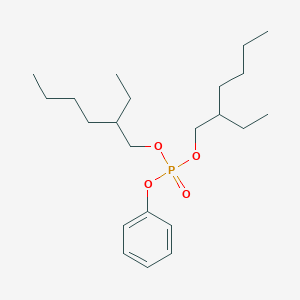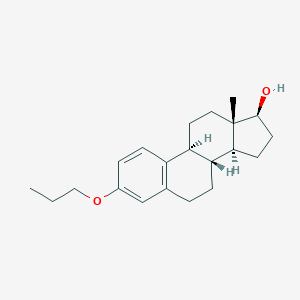
Estradiol 3-propyl ether
Übersicht
Beschreibung
Estradiol 3-propyl ether, also known as promestriene, is a synthetic derivative of estradiol, where the hydroxyl group at the third carbon is modified to an ether with a propyl side chain. This modification is significant as it affects the biological activity of the compound. In female rats, the biological activity of estradiol ethers decreases with the lengthening of the side chain at the 3-position. Notably, promestriene exhibits both estrogenic and anti-estrogenic activities, depending on the context of its use. It has been shown to undergo de-etherification in the liver, leading to the formation of estradiol, which suggests that its biological effects may be mediated through this conversion .
Synthesis Analysis
The synthesis of estradiol derivatives, including those with modifications at the 3-position, has been extensively studied. For instance, the synthesis of 3-O-carboxymethyl ether derivatives of estrogens has been described, which involves the preparation of bovine serum albumin conjugates for the generation of specific antisera . Another approach to synthesizing estradiol derivatives is the phase transfer catalytic synthesis, which has been shown to yield estrogen 3-methyl ether in almost quantitative yield, indicating a potentially efficient method for synthesizing estradiol 3-propyl ether as well . Additionally, the total synthesis of estradiol methyl ether using an organocatalyst in a pot-economical manner has been reported, which could provide insights into the synthesis of estradiol 3-propyl ether .
Molecular Structure Analysis
The molecular structure of estradiol and its derivatives has been elucidated using various analytical techniques. X-ray analysis has been employed to assign stereochemical configurations in abeo-estradiol and its 3-methyl ether . Nuclear magnetic resonance (NMR) spectroscopy has also been used to characterize diastereoisomeric tetrahydropyranyl ether derivatives of estrone and estradiol, providing detailed information on the molecular structure and conformation of these compounds . The analyses of the 500 MHz 1H spectra of the 3-methyl ethers of estrone and estradiol have further contributed to the understanding of the structural perturbations caused by modifications at the 3-position .
Chemical Reactions Analysis
Estradiol ethers, including estradiol 3-propyl ether, can undergo various chemical reactions. The biological activity of these ethers suggests that they can be metabolically converted back to estradiol through de-etherification, a process that has been demonstrated in the liver . Additionally, the preparation of tritiated estrone-3-methyl ether and subsequent syntheses of 17α-CH2X-derivatives of estradiol indicate that estradiol ethers can be used as precursors for the synthesis of other biologically active derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of estradiol ethers are influenced by their molecular structure. The introduction of a propyl group at the 3-position of estradiol to form estradiol 3-propyl ether likely affects its lipophilicity, solubility, and overall pharmacokinetic profile. The study of luminescent tricarbonylrhenium(I) polypyridine estradiol conjugates, although not directly related to estradiol 3-propyl ether, provides insights into the photophysical and electrochemical properties that could be relevant for understanding the behavior of estradiol derivatives .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
Estradiol derivatives, including 17β-alkoxyestra-1,3,5(10)-trienes like estradiol 3-propyl ether, have been synthesized and evaluated for their potential neuroprotective effects. These derivatives were found to increase the protection of neural cells against oxidative stress. Specifically, higher alkyl ethers (C-3 to C-8) of estradiol provided enhanced neuroprotection compared to estradiol, while methyl and ethyl ethers showed a significant decrease in neuroprotective effect. It's noteworthy that lipophilic ethers blocking the phenolic hydroxyl (3-OH) of the A-ring were inactive in this context (Prokai et al., 2001).
Estrogenic Effects and Metabolism
Studies have explored the estrogenic effects of promestriene, a molecule closely related to estradiol 3-propyl ether. These studies have shown a slight maturation of the trigonal or vaginal malpighian epithelium in postmenopausal women following local application. The research indicated a negligible action on superficial cells and highlighted the limited possibility of detrimental estrogenic action, even with prolonged treatments (Gaudefroy & Pigache, 1977).
Hepatic Metabolism and De-etherification
Research into the hepatic metabolism of estradiol ethers, including estradiol 3-propyl ether, has revealed significant insights. The metabolism primarily occurs in the liver's microsomal fraction, involving the deetherification of the propyl ether group leading to the formation of phenolic steroids such as estradiol, estrone, and estriol. This process is facilitated by a microsomal oxidative system similar to the one involved in the demethylation of methyl ethers of estrogens (Tresca et al., 1982).
Oral Estrogenic Activity
Investigations into estradiol derivatives, including estradiol 3-propyl ether, have also focused on their oral estrogenic activity. Certain derivatives have been evaluated as oral long-lasting estrogens in animal models, showing effectiveness and prolonged action on uterine, vaginal, and hypophyseal targets. These studies contribute to understanding the potential for these compounds to be used in oral estrogen therapy (Falconi et al., 1972).
Safety And Hazards
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h5,7,13,17-20,22H,3-4,6,8-12H2,1-2H3/t17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWLCMYNQNHQSR-MJCUULBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944638 | |
| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol 3-propyl ether | |
CAS RN |
22034-63-5 | |
| Record name | Estradiol 3-propyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022034635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



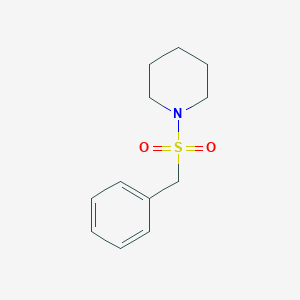
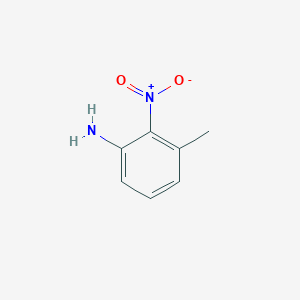
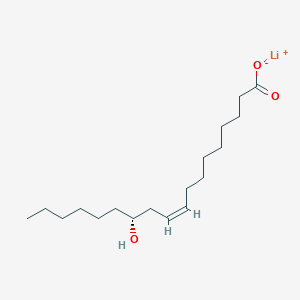
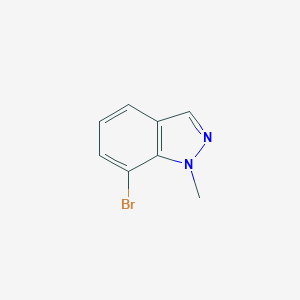
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
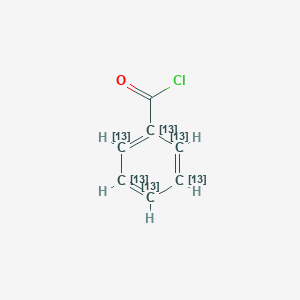
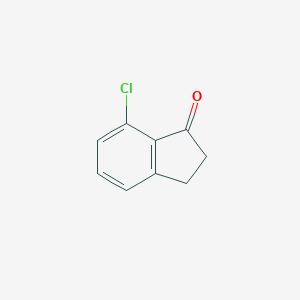
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
